N-Boc-D-异苏氨酸醛缩醛

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

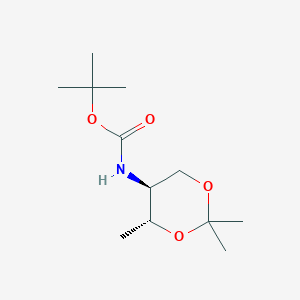

N-Boc-D-Allothreoninal acetonide is a chemical compound with the molecular formula C12H23NO4 . It has a molecular weight of 245.32 .

Synthesis Analysis

The synthesis of N-Boc-D-Allothreoninal acetonide involves the use of the tert-butyloxycarbonyl (Boc) group, which is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups . The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .Molecular Structure Analysis

The molecular structure of N-Boc-D-Allothreoninal acetonide is represented by the formula C12H23NO4 . This indicates that the compound consists of 12 carbon atoms, 23 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms .Chemical Reactions Analysis

The deprotection of the N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates, can be achieved by using oxalyl chloride in methanol . The reactions take place under room temperature conditions for 1–4 hours with yields up to 90% .科学研究应用

有机合成和药物开发

N-Boc-D-异苏氨酸醛缩醛等化合物对药物开发至关重要。它们在有机合成中的用途在于它们能够作为更复杂分子的构建模块。例如,已经报道了一种合成 allo-和 threo-3,3'-二甲基胱氨酸衍生物的简单有效的方法,这些衍生物与 N-Boc-D-异苏氨酸醛缩醛的结构复杂性有关。此类方法对于创建具有潜在治疗应用的肽和基于肽的药物至关重要 (Baig, Sudhir, & Chandrasekaran, 2008)。

神经退行性疾病研究

N-乙酰半胱氨酸 (NAC) 是一种在生化应用方面与 N-Boc-D-异苏氨酸醛缩醛具有一定功能相似性的化合物,在神经退行性疾病研究中显示出前景。其抗氧化和抗炎特性正在探索用于帕金森病和阿尔茨海默病等疾病的治疗。NAC 的神经保护和减轻认知能力下降的潜力凸显了对相关化合物进行研究的重要性 (Tardiolo, Bramanti, & Mazzon, 2018)。

抗氧化剂研究

对抗氧化疗法的探索凸显了 N-Boc-D-异苏氨酸醛缩醛等化合物在医学研究中的重要性。与 NAC 类似,可以研究此类化合物对抗氧化应激的能力,氧化应激是包括神经退行性疾病在内的许多疾病的关键因素。例如,NAC 的抗氧化活性归因于其恢复还原性谷胱甘肽水平的能力,这表明相关化合物在对抗氧化损伤方面可能的研究领域 (Elbini Dhouib 等,2016)。

药代动力学调节

对治疗剂药代动力学性质的调节的研究强调了像 N-Boc-D-异苏氨酸醛缩醛这样的化合物的另一个潜在应用。例如,对肽核酸单体进行糖基化以改善药物递送的研究表明,结构修饰如何增强治疗靶向和功效。这些见解与设计具有优化的吸收、分布、代谢和排泄特征的候选药物有关 (Hamzavi 等,2003)。

作用机制

属性

IUPAC Name |

tert-butyl N-[(4R,5S)-2,2,4-trimethyl-1,3-dioxan-5-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO4/c1-8-9(7-15-12(5,6)16-8)13-10(14)17-11(2,3)4/h8-9H,7H2,1-6H3,(H,13,14)/t8-,9+/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGIIADEKHIPQG-BDAKNGLRSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(COC(O1)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@H](COC(O1)(C)C)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-2-hydroxyethyl)-1-(2-methylphenyl)-1H,4H,5H,6H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B2992186.png)

![2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid](/img/structure/B2992187.png)

![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)

![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)

![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)

![(2S,4R)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2992197.png)

![5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2992200.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992205.png)

![Methyl 2-({[(1-cyano-1-cyclopropylethyl)carbamoyl]methyl}amino)-4-fluorobenzoate](/img/structure/B2992209.png)